Magnesium aluminate

Catalog No.
S636052
CAS No.
12068-51-8
M.F
Al2MgO4
M. Wt
142.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium aluminate

CAS Number

12068-51-8

Product Name

Magnesium aluminate

IUPAC Name

dialuminum;magnesium;oxygen(2-)

Molecular Formula

Al2MgO4

Molecular Weight

142.27 g/mol

InChI

InChI=1S/2Al.Mg.4O/q2*+3;+2;4*-2

InChI Key

UAMZXLIURMNTHD-UHFFFAOYSA-N

SMILES

O=[Al-]=O.O=[Al-]=O.[Mg+2]

Synonyms

aluminum magnesium oxide, dialuminum magnesium tetraoxide, magnesium aluminate, magnesium-aluminum oxide

Canonical SMILES

[O-2].[O-2].[O-2].[O-2].[Mg+2].[Al+3].[Al+3]

Spinel as a Catalyst

Spinel's unique structure and tunable composition render it a promising catalyst for various chemical reactions. Studies have shown its effectiveness in:

  • Heterogeneous photocatalysis: Spinel nanoparticles can absorb light and generate reactive oxygen species, making them efficient catalysts for degrading organic pollutants and water treatment.
  • Organic reactions: Doped spinels exhibit enhanced catalytic activity for various organic reactions, such as oxidation, reduction, and coupling reactions.

Spinel in Magnetic Materials Research

Spinel's magnetic properties are heavily influenced by the type of metal cations it contains. This makes it a valuable material for investigating:

  • Magnetic recording media: Specific spinels exhibit high magnetic anisotropy, a crucial property for high-density magnetic recording media.
  • Microwave devices: Certain spinel ferrites demonstrate excellent microwave absorption properties, making them suitable for electromagnetic shielding and microwave absorbers.

Spinel in Biomedicine

Spinel nanoparticles, particularly spinel ferrites, have garnered significant attention for their potential applications in:

  • Drug delivery: Due to their magnetic properties, spinel nanoparticles can be guided by an external magnetic field for targeted drug delivery to specific sites in the body.
  • Magnetic resonance imaging (MRI): Spinel nanoparticles can act as contrast agents, enhancing the contrast in MRI scans and aiding in disease diagnosis.

Spinel in Other Scientific Fields

Spinel's diverse properties hold promise for various other scientific applications:

  • Energy storage: Spinel-based materials are being explored for their potential in lithium-ion batteries due to their high specific capacity and excellent electrochemical performance.
  • Solid-state electrolytes: Spinel-based materials are being investigated as potential electrolytes for solid-state batteries, offering improved safety and performance compared to conventional liquid electrolytes.

Magnesium aluminate, chemically represented as magnesium aluminate spinel (MgAl₂O₄), is a significant ceramic material characterized by its cubic crystal structure. It is composed of magnesium oxide and aluminum oxide, forming a stable spinel phase that exhibits a variety of desirable properties, including high thermal stability, chemical resistance, and mechanical strength. This compound is widely utilized in various industrial applications due to its excellent dielectric properties and thermal conductivity.

, primarily involving the interaction between magnesium oxide and aluminum oxide. Key reactions include:

  • Direct Reaction:
    MgO+Al2O3MgAl2O4\text{MgO}+\text{Al}_2\text{O}_3\rightarrow \text{MgAl}_2\text{O}_4
    This reaction typically occurs at elevated temperatures and is thermodynamically favorable.
  • Reaction with Molten Aluminum:
    4MgO+2AlMgAl2O4+3Mg4\text{MgO}+2\text{Al}\rightarrow \text{MgAl}_2\text{O}_4+3\text{Mg}
    This reaction occurs when magnesium oxide is heated with molten aluminum, leading to the formation of magnesium aluminate spinel at high temperatures (around 1000°C) .
  • Synthesis via Chlorination:
    In a chlorination atmosphere, magnesium oxide reacts with chlorine gas to produce magnesium chloride and oxygen, which subsequently reacts with aluminum oxide to form magnesium aluminate:
    MgCl2(l)+12O2(g)+Al2O3MgAl2O4+Cl2(g)\text{MgCl}_2(l)+\frac{1}{2}\text{O}_2(g)+\text{Al}_2\text{O}_3\rightarrow \text{MgAl}_2\text{O}_4+\text{Cl}_2(g)
    This method allows for the synthesis of magnesium aluminate at lower temperatures compared to air .

Several methods are employed for the synthesis of magnesium aluminate:

  • Solid-State Reaction: Involves mixing magnesium oxide and aluminum oxide powders and heating them to high temperatures to form the spinel phase.
  • Combustion Synthesis: A method that utilizes exothermic reactions between metal nitrates (such as aluminum nitrate and magnesium nitrate) combined with fuels like urea to produce magnesium aluminate .
  • Self-Propagating High-Temperature Synthesis: This technique involves igniting a mixture of aluminum and magnesium powders to achieve high temperatures necessary for the formation of magnesium aluminate .
  • Hydrothermal Synthesis: Involves the use of water under high pressure and temperature to facilitate the reaction between precursors, yielding fine particles of magnesium aluminate.
  • Sol-Gel Process: A chemical solution process that allows for the formation of nanoparticles through hydrolysis and polymerization reactions.

Research on interaction studies involving magnesium aluminate primarily focuses on its behavior in composite materials and its interactions with various additives during sintering processes. For instance, studies have shown how lithium hydroxide can influence the sintering behavior and grain growth of magnesium aluminate ceramics . Additionally, interactions with other metal oxides can modify its properties, enhancing performance in specific applications.

Magnesium aluminate can be compared with several other spinel-type compounds based on their structural characteristics and applications:

CompoundFormulaUnique Properties
Magnesium AluminateMgAl₂O₄High thermal stability; good dielectric properties
Zinc AluminateZnAl₂O₄Higher transparency; used in phosphors
Cobalt AluminateCoAl₂O₄Catalytic properties; used in pigments
Nickel AluminateNiAl₂O₄Magnetic properties; used in electronics
Iron AluminateFeAl₂O₄Magnetic properties; used in ceramics

Magnesium aluminate stands out due to its exceptional thermal stability and mechanical strength compared to other similar compounds, making it suitable for high-temperature applications.

The study of MgAl₂O₄ spinel dates to early 20th-century mineralogical investigations, with its name derived from the Latin spina (thorn) due to sharp octahedral crystals. Breakthroughs occurred in the 1960s when Verwey and Heilmann established the cation distribution model, demonstrating that Mg²⁺ and Al³⁺ ions occupy tetrahedral (A) and octahedral (B) sites in a 1:2 ratio. The 1980s saw industrial adoption in refractory linings for steelmaking, leveraging its high melting point (2135°C) and slag resistance. Recent decades have focused on nanostructured spinel synthesis, with the 2020s achieving 93% transparent ceramics through spark plasma sintering.

Significance in Materials Science

MgAl₂O₄’s significance stems from three unique attributes:

  • Structural Flexibility: The spinel structure (AB₂O₄) accommodates extensive cation substitution, enabling tailored properties. For example, Fe³⁺ substitution at Al³⁺ sites creates ferrimagnetic behavior.
  • Thermomechanical Stability: With a thermal expansion coefficient of 7.6×10⁻⁶ K⁻¹ (25–1000°C), it outperforms alumina in thermal shock resistance.
  • Optical Transparency: Bandgap engineering (7.8 eV) allows UV-to-IR transmission when sintered to >99.9% density.

Table 1: Key Properties of MgAl₂O₄ vs. Benchmark Ceramics

PropertyMgAl₂O₄Al₂O₃ZrO₂
Density (g/cm³)3.583.975.68
Vickers Hardness (GPa)15.720.512.5
Fracture Toughness (MPa·√m)2.13.59.0
Thermal Conductivity (W/m·K)12302.5

Data compiled from

Current Research Landscape and Challenges

Modern research addresses three frontiers:

  • Low-Temperature Synthesis: Electrostatic adsorption (ESA) methods reduce spinel formation temperatures to 1400°C vs. conventional 1600°C.
  • Defect Engineering: Annealing at 700–1100°C introduces F⁺ centers (oxygen vacancies), enabling tunable photoluminescence.
  • Grain Boundary Effects: Atomistic simulations reveal 15% higher inversion at boundaries, altering vacancy formation energies.

Persistent challenges include:

  • Phase Purity: Residual γ-Al₂O₃ persists below 1200°C
  • Scalability: Nanopowder synthesis remains batch-limited
  • Cation Disorder: Inversion degrees (x) vary from 0.2–0.75 depending on quench rates

Theoretical Frameworks for Understanding Spinel Structures

Three models dominate spinel research:

  • Crystal Field Stabilization Energy (CFSE) Model
    Predicts cation site preference based on d-orbital splitting. Al³⁺ (d⁰) favors octahedral sites, while Mg²⁺ (sp³) prefers tetrahedral coordination.

  • Density Functional Theory (DFT)
    Recent GGA+U calculations quantify inversion energetics:
    $$ \Delta E_{\text{inversion}} = -0.45x + 0.12x^2 \, \text{eV} $$
    where x = inversion degree.

  • Bond Valence Sum AnalysisReveals anomalous Al–O bond elongation (1.93 Å vs. expected 1.78 Å) in MgAl₂₋ₓGaₓO₄ solid solutions.

Cubic Crystal System Analysis

Magnesium aluminate crystallizes in the cubic system with space group Fd-3m, featuring a face-centered cubic Bravais lattice. The unit cell parameters are consistently reported as approximately a = 8.085 Å, with Mg²⁺ ions occupying tetrahedral 8a sites and Al³⁺ ions residing in octahedral 16d positions [2] [4] [5]. This arrangement creates a three-dimensional framework where MgO₄ tetrahedra share corners with twelve AlO₆ octahedra, resulting in a corner-sharing angle of 59° [4]. The precise coordination environment is critical for understanding spinel's mechanical and thermal properties, as the Mg–O bond length measures 1.96 Å, while Al–O bonds are slightly shorter at 1.94 Å [4].

Table 1: Crystallographic Parameters of MgAl₂O₄

ParameterValueSource
Space groupFd-3m [4]
Lattice constant (a)8.085 Å [5]
Mg–O bond length1.96 Å [4]
Al–O bond length1.94 Å [4]
Density3.64 g/cm³ [2]

Surface Termination Studies

Surface termination significantly influences magnesium aluminate's catalytic and interfacial properties. The (100) surface exhibits two dominant configurations: Mg-terminated and Al–O-terminated structures. First-principles calculations reveal that the Mg-terminated (100) surface has the lowest energy (1.596 J/m²), while the Al–O-terminated variant measures 2.161 J/m² [6]. Experimental studies using noncontact atomic force microscopy (AFM) and surface X-ray diffraction demonstrate that the thermodynamically stable (100) surface is Al-rich, with Mg–Al antisite defects integral to its stability [7]. In contrast, the (110) surface favors an Al–O termination with a higher surface energy of 2.752 J/m² [6]. These findings underscore the role of cation inversion and oxygen coordination in stabilizing surface structures.

First-Principles Thermodynamic Approaches

Density functional theory (DFT) and hybrid Hartree–Fock/DFT methods have been pivotal in probing magnesium aluminate's thermodynamic behavior. For instance, B3LYP-functional-based calculations predict that Mg–Al antisite defects at the (100) surface reduce formation energies by 0.8 eV compared to bulk configurations [7]. Thermodynamic integration methods further show that oxygen vacancies exhibit formation energies of 3.2–4.5 eV, depending on charge states and local coordination [9]. These approaches enable precise modeling of phase stability, particularly under high-temperature conditions where entropy contributions from cation disorder become significant [3].

Structural Stability Investigations

Structural stability in magnesium aluminate is governed by cation ordering and defect interactions. At temperatures exceeding 900°C, Mg²⁺ and Al³⁺ ions exhibit partial inversion, with up to 30% of Mg ions migrating to octahedral sites [3]. This disorder enhances mechanical resilience but reduces thermal conductivity. Ab initio molecular dynamics simulations reveal that the activation energy for cation diffusion ranges from 2.1 eV (Mg) to 2.8 eV (Al), explaining the material’s stability under neutron irradiation [3] [9]. Additionally, the thermal expansion coefficient of 7.45 × 10⁻⁶/K ensures dimensional stability across a broad temperature range [5].

Computational Modeling of Crystal Structure

Computational models have elucidated spinel’s response to extrinsic perturbations. Quantum mechanical simulations using the Vienna Ab Initio Simulation Package (VASP) predict that hydrostatic pressure above 25 GPa induces a phase transition to a CaFe₂O₄-type structure, accompanied by a 12% volume reduction [4]. Empirical potential models, parameterized for Mg–Al–O interactions, reproduce experimental lattice constants within 0.5% error and accurately predict elastic constants (C₁₁ = 280 GPa, C₁₂ = 152 GPa) [6]. These models are indispensable for designing MgAl₂O₄-based composites with tailored mechanical properties.

Vacancy Formation and Defect Chemistry

Defect engineering in magnesium aluminate enables modulation of its optoelectronic and catalytic functionalities. Oxygen vacancies (V₀) dominate the defect landscape, with DFT calculations showing that neutral V₀ introduces mid-gap states 2.3 eV above the valence band [9]. Antisite defects (MgAl and AlMg) exhibit formation energies of 1.8 eV and 2.4 eV, respectively, and act as charge-compensating centers in irradiated samples [3] [8]. Positron annihilation spectroscopy confirms that cation vacancies aggregate into clusters with binding energies of −0.7 eV, reducing overall defect mobility [1].

Table 2: Defect Formation Energies in MgAl₂O₄

Defect TypeFormation Energy (eV)Source
Neutral O vacancy3.2 [9]
MgAl antisite1.8 [3]
AlMg antisite2.4 [3]
Mg vacancy cluster−0.7 (binding) [1]

Surface Gibbs Free Energy Determinations

Surface Gibbs free energies are critical for predicting morphological evolution and catalytic activity. For the (100) surface, the Mg-terminated configuration exhibits a Gibbs free energy of 1.596 J/m², whereas the Al–O termination measures 2.161 J/m² [6]. The (110) surface, with its higher energy of 2.752 J/m², is less prevalent in equilibrated crystals. Temperature-dependent studies reveal that above 1200°C, entropy contributions reduce surface energy differences by 15%, promoting mixed-termination domains [7]. These insights guide the synthesis of surfaces optimized for applications in heterogeneous catalysis and epitaxial growth.

Conventional Solid-State Reaction Processes

Reaction Mechanisms and Kinetics

The conventional solid-state reaction for synthesizing magnesium aluminate spinel follows the fundamental Wagner mechanism, where the reaction between magnesium oxide and aluminum oxide proceeds through counter-diffusion of cations [1] [2]. The overall reaction can be expressed as:

MgO + Al₂O₃ → MgAl₂O₄

The reaction mechanism involves the diffusion of aluminum cations (Al³⁺) toward the magnesium oxide side and magnesium cations (Mg²⁺) toward the aluminum oxide side to maintain charge neutrality [1] [2]. This diffusion-controlled process creates a spinel layer at the interface between the two oxide phases, which initially acts as a barrier to further reaction but continues to thicken with time and temperature.

The kinetics of solid-state spinel formation have been extensively studied using various analytical approaches. Recent research has demonstrated that the reaction follows the Johnson-Mehl-Avrami kinetic model, with activation energies ranging from 283 to 293 kilojoules per mole [3]. The kinetic analysis using the Flynn-Wall-Ozawa method yielded an average activation energy of 293.31 kilojoules per mole with a correlation coefficient of 0.99, indicating excellent model fit [3]. The Avrami parameter (n) was determined to be 1.22, suggesting a nucleation and growth mechanism with interface-controlled kinetics [3].

Temperature-Dependent Phase Formation

The temperature dependence of magnesium aluminate spinel formation exhibits distinct stages that correlate with the diffusion rates of the constituent ions. Initial spinel formation typically begins at temperatures around 1000°C, with complete phase transformation achieved at temperatures between 1400-1600°C [1] [4] [3].

The phase formation process can be characterized by several temperature-dependent parameters:

Temperature (°C)Spinel Formation (%)Crystallite Size (nm)Reaction Rate (mol/s)
700581.0 × 10⁻⁸
80015125.0 × 10⁻⁸
90035182.0 × 10⁻⁷
100060258.0 × 10⁻⁷
110080353.0 × 10⁻⁶
120090451.0 × 10⁻⁵
130095554.0 × 10⁻⁵
140098651.5 × 10⁻⁴
150099755.0 × 10⁻⁴
1600100851.5 × 10⁻³

The temperature-dependent formation demonstrates that significant spinel formation occurs above 1000°C, with the reaction rate increasing exponentially with temperature [3]. The crystallite size also increases systematically with temperature, indicating grain growth processes occurring simultaneously with phase formation.

Activation Energy Determinations

Activation energy calculations for magnesium aluminate spinel formation have been conducted using multiple analytical approaches. The most comprehensive studies have employed non-isothermal kinetic analysis methods, including the Flynn-Wall-Ozawa integral method and the Kissinger equation [3].

The activation energy for conventional solid-state reaction synthesis has been determined using several methodologies:

  • Flynn-Wall-Ozawa Method: 293.31 kJ/mol with correlation coefficient R² = 0.99
  • Boswell Equation: 291.8 kJ/mol with correlation coefficient R² = 0.98
  • Kissinger Method: 287.5 kJ/mol with correlation coefficient R² = 0.97

The frequency factor (pre-exponential factor) was calculated to be 4.17 × 10⁸ s⁻¹, indicating the frequency of molecular collisions leading to successful reaction [3]. The dimensionality of crystal growth (m) was determined to be 0.98, suggesting nearly one-dimensional growth mechanisms [3].

The activation energy values obtained are consistent with diffusion-controlled solid-state reactions, where the rate-determining step involves the migration of cations through the developing spinel layer [1] [2]. The high activation energy reflects the energy barrier associated with ionic diffusion in the crystalline lattice structure.

Solution-Based Synthesis Routes

Sol-Gel Methodologies

Sol-gel synthesis represents one of the most versatile and widely adopted methods for producing magnesium aluminate spinel nanoparticles. This approach involves the hydrolysis and condensation of metal alkoxides or the chelation of metal nitrates with organic ligands to form a homogeneous gel precursor [5] [6] [7].

The sol-gel process typically employs aluminum tri-sec-butoxide and magnesium nitrate hexahydrate as precursors in an acidic medium at temperatures around 80°C [7]. The reaction mechanism involves the formation of metal-oxygen-metal bonds through hydrolysis and condensation reactions, resulting in a three-dimensional network structure. The process can be summarized by the following reactions:

Al(OR)₃ + 3H₂O → Al(OH)₃ + 3ROH
Mg(NO₃)₂ + 2OH⁻ → Mg(OH)₂ + 2NO₃⁻

Upon thermal treatment, the gel decomposes to form the spinel phase:
Mg(OH)₂ + 2Al(OH)₃ → MgAl₂O₄ + 4H₂O

The sol-gel method offers several advantages, including low synthesis temperatures (500-1000°C), homogeneous mixing at the molecular level, and the ability to control particle size and morphology through processing parameters [5] [6]. Recent studies have demonstrated that stearic acid can serve as an effective capping agent, resulting in nanoparticles with average crystallite sizes of approximately 12 nanometers [6].

Co-Precipitation Techniques

Co-precipitation synthesis involves the simultaneous precipitation of magnesium and aluminum hydroxides from aqueous solutions containing metal nitrates, followed by thermal decomposition to form the spinel phase [8] [9] [10] [11]. This method is particularly attractive due to its simplicity, cost-effectiveness, and ability to produce fine, homogeneous particles.

The co-precipitation process typically employs ammonia solution or ammonium bicarbonate as precipitating agents [8] [9]. The reaction mechanisms can be described as follows:

Mg(NO₃)₂ + 2NH₃ + 2H₂O → Mg(OH)₂ + 2NH₄NO₃
Al(NO₃)₃ + 3NH₃ + 3H₂O → Al(OH)₃ + 3NH₄NO₃

The precipitated hydroxides undergo thermal decomposition to form the spinel:
Mg(OH)₂ + 2Al(OH)₃ → MgAl₂O₄ + 4H₂O

Process parameters significantly influence the final product characteristics. Research has shown that optimal conditions include a solution pH of 9.2, bath temperature of 30°C, and firing temperature of 1000°C for 2 hours [12]. These conditions yield near-stoichiometric spinel with crystallite sizes ranging from 15 to 38 nanometers [12].

The co-precipitation method produces powders with superior characteristics compared to other synthesis routes, including higher purity, smaller particle size, more uniform distribution, and larger specific surface area (79.011 m²/g) [13]. The relative density of sintered samples can reach 98.83% with microhardness values of 1411 kgf/mm² [13].

Hydrolysis Reaction Approaches

Hydrolysis-based synthesis methods utilize the controlled hydrolysis of metal alkoxides to produce magnesium aluminate spinel precursors [14]. This approach offers precise control over the reaction kinetics and allows for the formation of high-purity, well-distributed spinel powders.

The hydrolysis process involves the controlled addition of water to metal alkoxides under specific temperature and concentration conditions. The mechanism involves the sequential hydrolysis of metal-oxygen bonds:

Mg(OR)₂ + 2H₂O → Mg(OH)₂ + 2ROH
Al(OR)₃ + 3H₂O → Al(OH)₃ + 3ROH

The hydrolysis rate can be controlled through various parameters, including the concentration of metal alkoxides (optimally below 0.3 mol/L), hydrolysis temperature (20°C), and the molar ratio of alkoxides to water (1:10) [14]. The use of acetylacetone as a chelating agent forms stable hexatomic ring structures that restrain the hydrolysis reaction and control particle size [14].

Citrate-Nitrate Combustion Routes

The citrate-nitrate combustion synthesis method represents an energy-efficient approach for producing magnesium aluminate spinel nanoparticles [15] [16]. This technique utilizes the exothermic reaction between metal nitrates and citric acid to generate sufficient heat for spinel formation.

The combustion process involves the formation of metal-citrate complexes followed by rapid thermal decomposition:

Mg(NO₃)₂ + Al(NO₃)₃ + C₆H₈O₇ → MgAl₂O₄ + CO₂ + H₂O + N₂

The generated heat through combustion significantly reduces the synthesis temperature to approximately 800-900°C, compared to conventional solid-state methods [15]. The process yields nanocrystalline spinel with crystallite sizes ranging from 15 to 30 nanometers [16].

The combustion mechanism has been studied using quadrupole mass spectrometry, revealing that the reaction proceeds through a series of exothermic steps involving the decomposition of nitrate-citrate complexes [15]. The synthesized magnesium aluminate spinel exhibits excellent photocatalytic properties, with dye degradation efficiencies of 90.0% under ultraviolet illumination and 95.45% under sunlight irradiation [16].

Polyol-Mediated Processes

Polyol-mediated synthesis utilizes high-boiling-point alcohols as both solvent and reducing agent to produce magnesium aluminate spinel nanoparticles [17]. This method offers excellent control over particle size and morphology through the regulation of reaction temperature and precursor concentrations.

The polyol process typically employs diethylene glycol as the solvent with aluminum nitrate and magnesium acetate as precursor salts [17]. The synthesis is conducted at temperatures ranging from 150 to 230°C, followed by calcination. The reaction mechanism involves the formation of intermediate metal-glycol complexes that decompose upon heating to form the spinel phase.

The dried samples consist of a combination of magnesium oxalate and amorphous phases, which upon calcination exhibit the desired magnesium aluminate spinel structure along with small amounts of magnesium oxide [17]. Scanning electron microscopy analysis reveals quasi-spherical nanoparticles with sizes ranging from 70 to 120 nanometers for dried samples and 50 to 60 nanometers for calcined samples [17].

Gelatin Method Innovations

The gelatin method represents a novel, low-cost approach for synthesizing magnesium aluminate spinel using commercial gelatin as an organic precursor [18] [19] [20]. This method offers simplicity and cost-effectiveness while maintaining good control over the final product characteristics.

The synthesis process involves dissolving gelatin in deionized water at 60°C, followed by the addition of aluminum and magnesium nitrates in the appropriate stoichiometric ratio (Al:Mg = 2:1) [18] [19]. The mixture is heated to 90°C under continuous stirring until gel formation occurs. The gel is then pre-treated at 350°C for 2 hours before calcination at various temperatures (700-1100°C) for different durations (2-4 hours) [18] [19].

The gelatin method produces single-phase spinel with crystallinity ranging from 39.18% to 90.40% and crystallite sizes between 12.4 and 55.5 nanometers [18] [19]. The materials exhibit plate-like morphology with small agglomerates. Increasing calcination temperature and time favorably influence crystallite growth and crystallinity enhancement [18] [19].

Advanced Synthesis Techniques

Molten Salt Synthesis

Molten salt synthesis represents a highly effective low-temperature method for producing magnesium aluminate spinel [21] [22] [23] [24]. This technique utilizes molten salts as reaction media to facilitate ion transport and reduce synthesis temperatures significantly compared to conventional solid-state methods.

The molten salt synthesis process involves heating equimolar compositions of magnesium oxide and aluminum oxide in the presence of molten salts such as lithium chloride, potassium chloride, or sodium chloride [24] [25]. The synthesis temperature can be reduced from above 1300°C (required for conventional solid-state reaction) to approximately 1100°C in lithium chloride or 1150°C in potassium chloride or sodium chloride [24] [25].

The reaction mechanism in molten salt synthesis follows a template formation mechanism, where the molten salt acts as a transport medium for ionic species [24]. The aluminum oxide particles serve as templates while magnesium oxide dissolves in the molten medium, allowing magnesium ions to diffuse to the aluminum oxide surface and form the spinel phase [21]. This process results in pseudomorphic spinel powder that retains the size and morphology of the original aluminum oxide raw material [24] [25].

Process optimization studies have identified optimal conditions including a salt-to-oxide ratio of 5:1, sintering temperature of 850°C, and soaking time of 3 hours [26]. The molten salt method produces nanocrystalline spinel with particle sizes ranging from 20 to 80 nanometers and specific surface areas suitable for various applications [21] [26].

Self-Propagating High-Temperature Synthesis

Self-propagating high-temperature synthesis represents a rapid, energy-efficient method for producing magnesium aluminate spinel [27] [28] [29] [30]. This technique utilizes the exothermic reaction between magnesium-aluminum alloys and oxygen to generate sufficient heat for spinel formation.

The self-propagating high-temperature synthesis process typically employs magnesium-aluminum alloy with a magnesium-to-aluminum mass ratio of 50:50 as the starting material [27] [28]. The synthesis mechanism involves two distinct stages: initial oxidation of magnesium at lower temperatures (around 500°C) followed by aluminum oxidation at higher temperatures (above 800°C) [27].

The reaction mechanism can be described as follows:

  • Stage 1: Mg + ½O₂ → MgO (up to 800°C)
  • Stage 2: 2Al + 3/2O₂ → Al₂O₃ (above 800°C)
  • Combined: MgO + Al₂O₃ → MgAl₂O₄

The synthesized products exhibit high purity and excellent crystallinity with crystallite sizes of approximately 37.78 nanometers [27] [28]. The material displays certain ultraviolet absorption capacity with an extrapolated band gap of 4.02 electron volts [27] [28]. The synthesis mechanism involves continued rupture and growth of the oxidation layer, which is responsible for grain refinement [27] [28].

Aerosol-Based Methods

Aerosol-based synthesis methods utilize aerosol reactors for the production of magnesium aluminate spinel nanoparticles through thermal decomposition of single-source precursors [31]. This approach offers advantages in terms of particle uniformity and continuous processing capabilities.

The aerosol synthesis process employs a solid-precursor vaporizer designed for laboratory-scale aerosol reactors [31]. The method utilizes magnesium aluminum tert-butoxide as a single-source precursor, which undergoes thermal decomposition in a furnace aerosol reactor at temperatures ranging from 600 to 1000°C [31].

The precursor concentration is maintained at 6.4 × 10⁻⁶ mol/L, and the atomic ratio of aluminum to magnesium in the produced particles is 2:1, confirming the stoichiometric composition [31]. The primary particle size ranges from 28 to 55 nanometers, with as-produced particles being amorphous. Crystalline magnesium aluminate spinel structures are obtained when particles are further heated to 1000°C [31].

Dense Plasma Focus Device Applications

Dense plasma focus devices represent a novel approach for synthesizing magnesium aluminate spinel thin films [32] [33] [34]. This technique utilizes high-energy-density plasma as a unique processing tool for material synthesis and surface modification.

The dense plasma focus device generates short-duration (10-50 nanoseconds), high-temperature (approximately 1 kiloelectron volt), and high-density plasma (greater than 10²⁵ particles per cubic meter) pinch plasma columns [33]. Multiple plasma focus shots are employed to achieve the desired film thickness and properties [32].

Structural analysis using X-ray diffraction reveals the presence of magnesium aluminate spinel diffraction peaks in crystallographic orientations (222), (400), and (622), confirming the successful formation of polycrystalline thin films with face-centered cubic structure [32]. Fourier transform infrared spectroscopy shows a major transmittance band at 697.95 cm⁻¹, characteristic of magnesium aluminate spinel [32].

The microstructure exhibits mesh-type, granular, and multi-layered characteristics with significant melting effects [32]. Energy-dispersive X-ray analysis confirms the presence of magnesium, oxygen, and aluminum in the films. The microhardness of the composite films increases with the number of plasma focus shots, demonstrating the processing capability of this technique [32].

Nonhydrolytic Sol-Gel Approaches

Nonhydrolytic sol-gel synthesis represents an innovative approach for producing high-purity magnesium aluminate spinel nanoparticles without the use of water [35]. This method eliminates potential contamination issues associated with hydrolysis reactions and offers precise control over the final product composition.

The nonhydrolytic sol-gel process utilizes bimetallic alkoxides as precursors, specifically magnesium aluminum ethoxide complexes with the formula Mg(Al(OEt)₄)₂ [35]. The synthesis involves the thermal decomposition of these precursors at temperatures ranging from 450 to 750°C.

The formation of pure single-phase spinel begins at 500°C due to the formation of magnesium-oxygen-aluminum bonds in the gel [35]. No impurities appear throughout the entire temperature range, which is attributed to the exact stoichiometry of magnesium and aluminum in the bimetallic alkoxides [35]. The average particle size of magnesium aluminate spinel synthesized at 700°C is approximately 6.96 nanometers with high dispersion and crystallinity [35].

The nonhydrolytic sol-gel method from bimetallic alkoxides is expected to be a promising preparation technique for the synthesis of compound oxides due to its ability to maintain stoichiometric compositions and produce high-purity materials [35].

Electrostatic Adsorption Techniques

Electrostatic adsorption synthesis represents a novel approach for preparing magnesium aluminate spinel through the formation of intimate composite particles [1] [2]. This method utilizes electrostatic forces to achieve homogeneous mixing of precursor materials at the nanoscale level.

The electrostatic adsorption process involves the preparation of aluminum oxide-magnesium oxide composite particles through electrostatic interactions between oppositely charged surfaces [1] [2]. Scanning electron microscopy imaging confirms the presence of well-distributed composite particles with intimate contact between the constituent phases.

Comparative studies with conventional bead-milling methods demonstrate superior performance of electrostatic adsorption-prepared samples [1] [2]. Pure spinel phase formation occurs at 1400°C for electrostatic adsorption-derived samples, while conventional methods require temperatures of 1600°C [1] [2]. The densities of samples sintered at 1450°C or higher exceed 90% [1] [2].

The lattice strain of prepared samples is inversely proportional to sintering temperature, attributed to the formation of large grains at higher temperatures [1] [2]. However, samples sintered at 1600°C for 8 hours exhibit the highest strain of 0.0074 due to directional crystal growth [1] [2].

In-Situ Formation Research

Solid Phase Reaction Mechanisms

In-situ formation of magnesium aluminate spinel through solid phase reactions represents a fundamental approach for understanding the formation mechanisms and controlling microstructural development [36] [37] [38]. This process involves the direct reaction between magnesium oxide and aluminum oxide phases within composite materials.

The solid phase reaction mechanism follows the Wagner diffusion model, where the rate-determining step involves the counter-diffusion of magnesium and aluminum cations through the developing spinel layer [36] [37]. The reaction can be described by the following sequence:

  • Initial contact formation between magnesium oxide and aluminum oxide particles
  • Nucleation of spinel phase at the interface
  • Growth of spinel layer through cation diffusion
  • Continued thickening of the spinel layer until complete conversion

The thickness ratio (R) of spinel formation significantly influences the overall reaction kinetics and volumetric expansion [37]. When magnesium aluminate spinel is formed with high R factor values, magnesium ion unidirectional diffusion is favored, leading to the Kirkendall effect and pore formation [37]. The permanent volumetric change scales with the magnesium oxide grain size due to increased aluminum oxide-aluminum oxide contact pairs [37].

Research has identified that the faster magnesium ion mobility and likelihood of reactions with higher thickness ratios induce the Kirkendall effect during in-situ spinel formation [37]. The average pore size increases with firing temperature, and a relationship exists between pore size and magnesium oxide grain size, confirming the Kirkendall effect as the mechanism for pore generation [37].

Gas Phase Reaction Studies

Gas phase reaction studies have focused on the interaction between magnesium aluminate spinel and various gaseous environments, particularly in the context of reactive systems and high-temperature applications [39] [40]. These investigations provide insights into the formation mechanisms and stability of spinel phases under different atmospheric conditions.

Research on the reaction of molten aluminum with magnesium oxide has revealed the formation of magnesium aluminate spinel at temperatures as low as 1000°C [39]. The reaction mechanism involves the reduction of magnesium ions at the interface between molten aluminum and magnesium oxide, followed by spinel formation despite the positive change in standard Gibbs free energy [39].

The equilibrium reaction can be expressed as:
4MgO + 2Al ⇌ MgAl₂O₄ + 3Mg

This reaction occurs due to the activities of magnesium and aluminum in the metallic liquid phase, with equilibrium conditions realized at specific activity coefficients [39]. The dissolved magnesium subsequently reacts at the aluminum oxide surface to form additional spinel phase [39].

The formed spinel exhibits a characteristic black color due to metallic aluminum particles embedded within the spinel layer [39]. The porous nature of the spinel layer allows metal penetration, resulting in very high formation rates compared to conventional solid-state aluminum oxide-magnesium oxide reactions [39].

Secondary Spinelization Phenomena

Secondary spinelization refers to the additional spinel formation that occurs through alternative reaction pathways beyond the primary solid-state reaction [41]. This phenomenon is particularly relevant in systems containing layered double hydroxides and mixed oxide phases.

Secondary spinel formation typically occurs through the reaction of high surface area magnesium oxide-aluminum oxide mixed oxides derived from hydrotalcite-like precursors [41]. The process involves the decomposition of hydrotalcite structures to form mixed oxide phases, followed by secondary reactions to produce additional spinel phases.

The secondary spinelization mechanism can be described as follows:

  • Decomposition of hydrotalcite to form mixed oxide phases
  • Formation of transition alumina and magnesium oxide
  • Reaction between transition phases to form secondary spinel
  • Crystallization and growth of the secondary spinel phase

Nuclear magnetic resonance spectroscopy studies have revealed that aluminum cations in the secondary spinel formation process can be both tetrahedrally and octahedrally coordinated [41]. The exact coordination depends on the specific reaction conditions and the nature of the precursor materials [41].

The secondary spinelization phenomenon contributes to the overall spinel content in refractory systems and influences the final microstructural and mechanical properties of the composite materials [41]. Understanding these mechanisms is crucial for optimizing processing conditions and achieving desired material characteristics in advanced refractory applications.

Hydrogen Bond Acceptor Count

4

Exact Mass

141.927777 g/mol

Monoisotopic Mass

141.927777 g/mol

Heavy Atom Count

7

UNII

PAJ0L824IZ

Metabolism Metabolites

Aluminum is poorly absorbed following either oral or inhalation exposure and is essentially not absorbed dermally. The bioavailability of aluminum is strongly influenced by the aluminum compound and the presence of dietary constituents which can complex with aluminum and enhance or inhibit its absorption. Aluminum binds to various ligands in the blood and distributes to every organ, with highest concentrations found in bone and lung tissues. In living organisms, aluminum is believed to exist in four different forms: as free ions, as low-molecular-weight complexes, as physically bound macromolecular complexes, and as covalently bound macromolecular complexes. Absorbed aluminum is excreted principally in the urine and, to a lesser extent, in the bile, while unabsorbed aluminum is excreted in the faeces. (L739)

Wikipedia

Magnesium aluminate

General Manufacturing Information

All other basic inorganic chemical manufacturing
Primary metal manufacturing
Spinel (Mg(AlO2)2): ACTIVE

Dates

Last modified: 08-15-2023

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